Frullanolide

Catalog No.
S593238
CAS No.
27579-97-1
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
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Frullanolide

CAS Number

27579-97-1

Product Name

Frullanolide

IUPAC Name

(3aS,5aR,9bR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13+,15+/m0/s1

InChI Key

PJPHIAMRKUNVSU-NJZAAPMLSA-N

SMILES

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3

Synonyms

frullanolide

Canonical SMILES

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3

Isomeric SMILES

CC1=C2[C@H]3[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O3

Frullanolide is a sesquiterpenoid.

Frullanolide is a naturally occurring sesquiterpene lactone predominantly found in various plant species, particularly within the Asteraceae family. Its chemical structure is characterized by a unique lactone ring, which contributes to its biological activities and potential therapeutic applications. The compound is known for its complex stereochemistry, typically existing in multiple enantiomeric forms, such as d-(+)-frullanolide and l-(−)-frullanolide, which exhibit distinct biological properties and activities .

, notably the Diels-Alder cycloaddition, which is crucial for the formation of its bicyclic structure. This reaction involves the cycloaddition of a diene with a dienophile under elevated pressure conditions, leading to the formation of the core structure of frullanolide . Additionally, frullanolide can undergo various transformations such as oxidation and reduction, which modify its functional groups and influence its biological activity .

Frullanolide exhibits a range of biological activities that have garnered attention in pharmacological research. Notably, it has demonstrated significant antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents . Furthermore, derivatives of frullanolide, such as 7-hydroxyfrullanolide, have shown potent anti-inflammatory effects in various models of acute and chronic inflammation . Other studies highlight its potential as an anticancer agent and its ability to modulate calcium channels, suggesting broader implications for cardiovascular health .

The synthesis of frullanolide can be achieved through several methods:

  • Natural Extraction: Frullanolide can be isolated from plants like Sphaeranthus indicus using solvent extraction and chromatographic techniques.
  • Total Synthesis: Synthetic approaches often involve multi-step reactions including radical closure techniques and the use of selenium reagents to construct the lactone ring effectively .
  • Microbial Transformation: Microbial reactions have been employed to modify frullanolide into various analogues with enhanced biological activities .

Frullanolide has potential applications in several fields:

  • Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, frullanolide is being explored for new drug formulations targeting infections and inflammatory diseases.
  • Cosmetics: The compound's ability to interact with skin proteins suggests potential uses in skincare products aimed at enhancing skin health and appearance.
  • Agriculture: Its antimicrobial properties may also find applications in developing natural pesticides or fungicides.

Frullanolide has been studied for its interactions with various biological targets. Research indicates that it can modulate voltage-dependent calcium channels, influencing vascular smooth muscle contraction and relaxation . Additionally, studies on its derivatives have shown that they can interact with cellular signaling pathways involved in inflammation and cancer progression . These interactions underline the compound's potential as a therapeutic agent.

Frullanolide shares structural similarities with other sesquiterpene lactones, which often exhibit comparable biological activities. Here are some notable compounds:

CompoundSource/OriginBiological Activity
7-HydroxyfrullanolideDerived from FrullanolideAnti-inflammatory, antibacterial
CostunolideSaussurea costusAnticancer, anti-inflammatory
ArtemisininArtemisia annuaAntimalarial
ParthenolideTanacetum partheniumAnti-inflammatory, anticancer

Uniqueness of Frullanolide: Unlike many sesquiterpene lactones that primarily exhibit anti-inflammatory or anticancer properties, frullanolide's distinct combination of antibacterial activity alongside these effects makes it particularly noteworthy. Its complex stereochemistry also allows for diverse modifications that can yield compounds with enhanced or novel biological activities.

Frullanolide is a sesquiterpenoid lactone with the molecular formula C15H20O2 [1] [2]. The compound has a molecular weight of 232.32 g/mol and possesses a complex structure characterized by a bicyclic framework with a fused γ-lactone moiety [1] [3]. The systematic International Union of Pure and Applied Chemistry name for frullanolide is (3aS,5aR,9bR)-5a,9-dimethyl-3-methylidene-3a,4,5,5a,6,7,8,9b-octahydronaphtho[1,2-b]furan-2(3H)-one [4].

The stereochemistry of frullanolide is particularly noteworthy as it contains three defined stereocenters at positions 3a, 5a, and 9b [2] [4]. The absolute configuration of these stereocenters has been determined to be (3aS,5aR,9bR) through asymmetric total synthesis and spectroscopic studies [15] [4]. This stereochemical arrangement contributes significantly to the three-dimensional structure and biological activity of the molecule [6].

The structural framework of frullanolide consists of a naphtho[1,2-b]furan-2-one skeleton with a methylene group at position 3 and methyl substituents at positions 5a and 9 [1] [3]. The lactone ring adopts a cis configuration, which has been confirmed through conformational analysis and nuclear magnetic resonance studies [26] [4]. This cis arrangement of the lactone is a critical structural feature that distinguishes frullanolide from other related sesquiterpene lactones [15] [26].

Table 1: Structural Parameters of Frullanolide

ParameterValueReference
Molecular FormulaC15H20O2 [1] [2]
Molecular Weight232.32 g/mol [1] [3]
Stereochemistry(3aS,5aR,9bR) [4] [15]
Number of Stereocenters3 [2] [4]
Lactone Configurationcis [26] [4]
Chemical ClassSesquiterpenoid lactone [1] [3]

The three-dimensional structure of frullanolide has been extensively studied using computational methods, including molecular mechanics calculations [26]. These studies have provided valuable insights into the preferred conformation of the molecule and the spatial arrangement of its functional groups [26] [15]. The conformation of frullanolide has been calculated, and the value of the allylic coupling constant was estimated to be 0.9 Hz (49.2°), which is consistent with the observed spectroscopic data [26].

Spectroscopic Elucidation

The structural elucidation of frullanolide has been accomplished through comprehensive spectroscopic analyses, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [5] [8]. These spectroscopic techniques have provided complementary information about the structural features and functional groups present in the molecule [8] [10].

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of frullanolide exhibits characteristic signals that correspond to its structural elements [8] [12]. The spectrum contains signals for a vinyl group, oxygenated methine groups, and methyl substituents [5] [8]. The exocyclic methylene group at position 3 gives rise to distinctive signals in the proton nuclear magnetic resonance spectrum, which are useful for identification purposes [8] [12].

The carbon-13 nuclear magnetic resonance spectrum of frullanolide provides additional structural information, revealing the presence of 15 carbon atoms consistent with its molecular formula [5] [12]. The spectrum shows signals for a carboxyl group (lactone carbonyl), a vinyl group, and a trisubstituted double bond, which are key structural features of the molecule [5] [21].

Table 2: Key Nuclear Magnetic Resonance Spectroscopic Data for Frullanolide

Spectral FeatureChemical Shift (ppm)AssignmentReference
Proton Nuclear Magnetic Resonance5.97 (dt, J = 17.0, 10.2 Hz)Vinyl proton [5] [8]
Proton Nuclear Magnetic Resonance5.24 (dd, J = 17.0, 2.2 Hz)Vinyl proton [5] [8]
Proton Nuclear Magnetic Resonance5.13 (dd, J = 10.2, 2.7 Hz)Vinyl proton [5] [8]
Proton Nuclear Magnetic Resonance0.90-1.60 (s)Methyl protons [5] [8]
Carbon-13 Nuclear Magnetic Resonance169.2Lactone carbonyl [5] [21]
Carbon-13 Nuclear Magnetic Resonance136.7, 117.8Vinyl carbon atoms [5] [21]
Carbon-13 Nuclear Magnetic Resonance127.5, 141.8Trisubstituted double bond [5] [21]

Infrared Spectroscopy

The infrared spectrum of frullanolide displays characteristic absorption bands that correspond to its functional groups [9] [21]. The most prominent features include a strong absorption band around 1760-1780 cm^-1, which is attributed to the carbonyl stretching vibration of the α-methylene-γ-lactone moiety [9] [21]. Additionally, absorption bands corresponding to carbon-hydrogen stretching vibrations (2900-3000 cm^-1) and carbon-carbon double bond stretching vibrations (1620-1680 cm^-1) are observed in the spectrum [9] [22].

Mass Spectrometry

Mass spectrometric analysis of frullanolide provides information about its molecular weight and fragmentation pattern [5] [10]. The high-resolution electron impact mass spectrum shows a molecular ion peak at m/z 232, which corresponds to the molecular formula C15H20O2 [5] [10]. The fragmentation pattern includes characteristic peaks resulting from the loss of methyl groups and the cleavage of the lactone ring, which are consistent with the proposed structure [5] [10].

Reactivity and Derivatives

Frullanolide exhibits chemical reactivity characteristic of α-methylene-γ-lactones, with the exocyclic methylene group serving as a reactive center for various transformations [11] [16]. The compound can undergo addition reactions, reduction, oxidation, and other chemical modifications, leading to a diverse array of derivatives with altered properties and biological activities [11] [19].

Addition Reactions

The α-methylene-γ-lactone moiety of frullanolide is susceptible to nucleophilic addition reactions, particularly at the exocyclic methylene group [11] [16]. These reactions can lead to the formation of adducts with various nucleophiles, including thiols, amines, and alcohols [11] [19]. Such modifications can significantly alter the biological properties of the molecule and have been exploited for the development of novel derivatives with enhanced or selective activities [11] [16].

Reduction and Oxidation

Reduction of frullanolide can result in the saturation of the exocyclic methylene group, leading to the formation of dihydrofrullanolide derivatives [11] [19]. Oxidation reactions, on the other hand, can introduce additional functional groups, such as hydroxyl or epoxide groups, at various positions in the molecule [11] [20]. For instance, epoxidation of frullanolide using meta-chloroperbenzoic acid yields 4α,5α-epoxy-7α-hydroxyfrullanolide and 4β,5β-epoxy-7α-hydroxyfrullanolide [11].

Synthetic Derivatives

Several synthetic derivatives of frullanolide have been prepared through chemical and microbial transformations [11] [14]. These include 1β,7α-dihydroxyfrullanolide, 7α-hydroxy-1-oxofrullanolide, 4,5-dihydro-7α-hydroxyfrullanolide, and 11,13-dihydro-7α-hydroxyfrullanolide, among others [11]. These derivatives have been evaluated for various biological activities, and structure-activity relationship studies have provided insights into the structural features essential for specific activities [11] [6].

Table 3: Selected Derivatives of Frullanolide and Their Preparation Methods

DerivativePreparation MethodStructural ModificationReference
1β,7α-dihydroxyfrullanolideMicrobial transformation using Cunninghamella echinulataHydroxylation at positions 1 and 7 [11]
7α-hydroxy-1-oxofrullanolideMicrobial transformation using Cunninghamella echinulataHydroxylation at position 7 and oxidation at position 1 [11]
4,5-dihydro-7α-hydroxyfrullanolideMicrobial transformation using Cunninghamella echinulataReduction of C4-C5 double bond and hydroxylation at position 7 [11]
11,13-dihydro-7α-hydroxyfrullanolideMicrobial transformation using Aspergillus nigerReduction of C11-C13 double bond and hydroxylation at position 7 [11]
4α,5α-epoxy-7α-hydroxyfrullanolideChemical epoxidation using meta-chloroperbenzoic acidEpoxidation of C4-C5 double bond and hydroxylation at position 7 [11]
4β,5β-epoxy-7α-hydroxyfrullanolideChemical epoxidation using meta-chloroperbenzoic acidEpoxidation of C4-C5 double bond and hydroxylation at position 7 [11]

Synthetic Approaches

Several synthetic approaches to frullanolide have been reported in the literature [14] [16] [19]. These include radical cyclization methods, nickel-promoted cyclization/carbonylation, and other strategies [14] [19]. The first asymmetric total synthesis of (+)-frullanolide was accomplished from 4-bromo-2-methoxyphenol in 13 synthetic steps, which also allowed the determination of its absolute configuration [15] [28].

A notable synthetic methodology involves the preparation of α-methylene lactones via α-diethoxyphosphoryl-γ,δ-unsaturated acids [16] [27]. This approach includes alkylation of ethyl (diethoxyphosphoryl)acetate with allylic bromides, followed by iodo- or seleno-lactonization to form α-phosphono-iodo or -seleno lactones [16] [27]. These intermediates then undergo Wittig-Horner reaction with paraformaldehyde to produce α-methylene-γ-lactones, including frullanolide, in very good yields [16] [27].

XLogP3

3.1

Other CAS

62860-37-1

Wikipedia

Frullanolide

Dates

Last modified: 02-18-2024

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